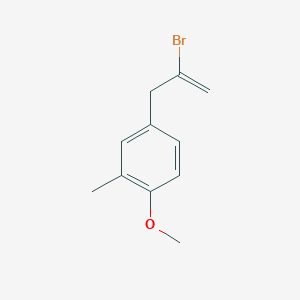

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene

Description

2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene is a chemical compound characterized by a propenyl bromide unit attached to a substituted aromatic ring. Its chemical identity is firmly established with the CAS number 951888-32-7. chemicalbook.com The molecule's structure combines several key functional groups that are highly valued in organic synthesis, portending its utility as a versatile intermediate in the construction of more complex molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 951888-32-7 chemicalbook.com |

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.12 g/mol |

Aryl-substituted propenyl bromides are a class of organic compounds that serve as valuable precursors in a variety of synthetic transformations. The presence of the vinyl bromide moiety provides a reactive handle for numerous cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The double bond can also participate in a range of addition reactions.

The utility of similar bromo-propenyl compounds is evident in their application in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis. For instance, compounds with related structural motifs are known to participate in reactions that form complex molecular frameworks. The reactivity of the vinyl bromide allows for the introduction of various substituents, making these compounds key intermediates in the synthesis of diverse chemical structures.

The combination of a bromine atom and a substituted aryl ether within a single molecular scaffold is a recurring theme in medicinal chemistry and materials science. Aryl ethers are present in a wide array of pharmaceutical compounds due to their unique physicochemical properties. labinsights.nl The methoxy (B1213986) group, in particular, is a prevalent substituent in many natural products and approved drugs, where it can influence ligand-target binding, metabolic stability, and other pharmacokinetic parameters.

The bromine atom on a scaffold often serves as a versatile synthetic handle for further molecular elaboration. Bromo-substituted aromatic compounds are frequently employed in cross-coupling reactions to build molecular complexity. This strategic placement of a bromine atom allows for the late-stage functionalization of a molecule, a tactic that is highly valuable in the optimization of lead compounds in drug discovery.

While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural features suggest a significant potential role as a synthetic intermediate. The molecule's design, incorporating a reactive propenyl bromide and a substituted aryl ether, positions it as a valuable tool for the synthesis of more complex molecules.

The presence of the 2-bromo-1-propene group allows for participation in a variety of coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds. This would allow for the attachment of this substituted phenylpropyl fragment to other molecular scaffolds. The 4-methoxy-3-methylphenyl moiety is a structural feature found in various biologically active compounds, and thus, this compound could serve as a key building block in the synthesis of novel pharmaceutical agents or agrochemicals.

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of C-C, C-N, or C-O bonds at the vinylic position | Access to a diverse range of substituted arylpropene derivatives |

| Nucleophilic Substitution | Displacement of the bromine atom by various nucleophiles | Introduction of new functional groups |

| Addition Reactions | Functionalization of the double bond | Creation of saturated and functionalized side chains |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,2,7H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIOPBQLGFLCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223449 | |

| Record name | 4-(2-Bromo-2-propen-1-yl)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-32-7 | |

| Record name | 4-(2-Bromo-2-propen-1-yl)-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-2-propen-1-yl)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2 Bromo 3 4 Methoxy 3 Methylphenyl 1 Propene and Its Analogs

Strategic Approaches to the Propene Backbone Formation

The formation of the 3-aryl-1-propene backbone is a critical step that can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Alkylation and Arylation Reactions in Propene Synthesis

Alkylation and arylation reactions are fundamental to constructing the carbon skeleton of the target molecule. organic-chemistry.org One common approach involves the coupling of an appropriate aryl metallic reagent with a three-carbon electrophile containing a double bond. For instance, a Grignard reagent derived from a substituted bromobenzene (B47551) can react with an allyl halide in the presence of a suitable catalyst.

The Friedel-Crafts alkylation is another powerful method for attaching alkyl groups to an aromatic ring. libretexts.orglibretexts.org In the context of synthesizing the precursor for 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene, this could involve the reaction of a methoxy-methylbenzene with an allyl halide under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This reaction proceeds through the formation of a carbocation electrophile which is then attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

Aryl and vinyl boronate esters can also be utilized in palladium-catalyzed cross-coupling reactions to form the desired C(sp²)–C(sp³) bond. organic-chemistry.org These reactions offer a broad scope and are tolerant of various functional groups, making them suitable for complex molecule synthesis. organic-chemistry.org

Electrophilic Addition Pathways to Propene Derivatives

Electrophilic addition reactions are a cornerstone in the synthesis of various propene derivatives. quora.comchemguide.co.uklibretexts.org The π-electron cloud of the propene double bond is susceptible to attack by electrophiles. quora.com For unsymmetrical alkenes like propene, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. chemguide.co.ukchemguide.co.uk

In the synthesis of 3-aryl-1-propenes, while not a direct formation of the backbone, electrophilic addition can be used to functionalize a pre-existing propene chain attached to the aromatic ring. For example, the addition of hydrogen halides (HX) to an allylbenzene (B44316) derivative can introduce a halogen at the 2-position. chemguide.co.uk The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by the halide ion. chemguide.co.uklibretexts.org The stability of the carbocation intermediate dictates the regiochemical outcome of the reaction. chemguide.co.uk

Selective Bromination Techniques at the Vinylic Position

Introducing a bromine atom specifically at the second carbon (the vinylic position) of the 3-aryl-1-propene requires precise control over the reaction conditions to achieve the desired regioselectivity.

Regioselective Halogenation Protocols

Regioselective halogenation is crucial for the synthesis of 2-bromo-3-aryl-1-propenes. researchgate.net One effective method involves the reaction of an allene (B1206475) with bromine. The reaction of allene with a mixture of chlorine and bromine can yield 2-bromo-3-chloro-propene-1. google.com Similarly, reacting allene with bromine alone in an inert solvent can produce 2,3-dibromopropene. google.com This dibrominated intermediate can then undergo a coupling reaction with an aryl Grignard reagent, where one bromine is displaced by the aryl group, leading to the formation of a 2-bromo-3-aryl-1-propene. prepchem.com

Another approach is the hydrobromination of an appropriate alkyne precursor. The anti-Markovnikov hydrobromination of terminal alkynes can afford terminal E-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, N-bromosuccinimide (NBS) is a widely used reagent for selective bromination. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 3-arylpropenoic acids with NBS in the presence of a catalytic amount of lithium acetate (B1210297) can yield (E)-β-arylvinyl bromides. organic-chemistry.org

Radical and Ionic Bromination Mechanisms

The mechanism of bromination can proceed through either a radical or an ionic pathway, and the choice of conditions dictates the outcome. youtube.comstackexchange.comucr.edu

Ionic Bromination: In the absence of light and radical initiators, the addition of bromine (Br₂) to an alkene typically proceeds via an electrophilic addition mechanism. stackexchange.commasterorganicchemistry.com The alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com The bromide ion then attacks the bromonium ion from the opposite face, resulting in an anti-addition product. masterorganicchemistry.com

Radical Bromination: In the presence of radical initiators (like peroxides) or UV light, the addition of HBr to an alkene can follow a radical mechanism, leading to the anti-Markovnikov product. youtube.comlibretexts.org The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen from HBr to generate a bromine radical. youtube.comlibretexts.org The bromine radical adds to the less substituted carbon of the alkene to form a more stable carbon radical, which then abstracts a hydrogen from another HBr molecule to give the product and regenerate the bromine radical, propagating the chain reaction. youtube.com Allylic bromination, which places a bromine on a carbon adjacent to a double bond, is a classic example of a radical-mediated reaction, often employing NBS. libretexts.orgrsc.org

Construction of the 4-Methoxy-3-methylphenyl Moiety

The synthesis of the 4-methoxy-3-methylphenyl group, a substituted phenyl moiety, is a key aspect of preparing the target compound. wisdomlib.orgwikipedia.org This typically involves starting with a commercially available precursor and introducing the required functional groups through various aromatic substitution reactions.

A common starting material could be m-cresol (B1676322) (3-methylphenol). The hydroxyl group of m-cresol can be methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form 3-methylanisole. Subsequently, an electrophilic aromatic substitution reaction can be employed to introduce a functional group at the para-position relative to the methoxy (B1213986) group. For instance, Friedel-Crafts acylation followed by a reduction or other functional group interconversions can lead to the desired substitution pattern.

Alternatively, one could start with a compound that already contains the methoxy and methyl groups in the desired arrangement, such as 4-methoxy-3-methylbenzaldehyde (B1345598) or 4-methoxy-3-methylbenzoic acid. These precursors can then be subjected to reactions that modify the functional group to allow for the attachment of the propene chain. For example, the aldehyde can be converted to an alcohol, which can then be transformed into a halide for subsequent coupling reactions.

The specific synthetic route chosen will depend on factors such as the cost and availability of starting materials, reaction yields, and the ease of purification of intermediates. researchgate.netresearchgate.net

Functionalization of Aromatic Precursors

The 4-methoxy-3-methylphenyl moiety forms the core aromatic backbone of the target compound. Its synthesis and further functionalization are critical steps. Precursors like 3-methylphenol (m-cresol) or 4-methoxytoluene can be starting points. Functionalization reactions are employed to introduce groups that facilitate the subsequent attachment of the 2-bromo-1-propene side chain.

Common functionalization strategies include:

Halogenation: Direct bromination or chlorination of the aromatic ring can introduce a halogen atom, which can then be used in cross-coupling reactions. For instance, electrophilic aromatic substitution on a precursor like 4-methoxy-3-methylbenzaldehyde could introduce a bromine atom at a specific position. researchgate.net

Formylation: The introduction of an aldehyde group (-CHO) via reactions such as the Vilsmeier-Haack or Gattermann reaction creates a handle for extending the carbon chain. For example, a chalcone (B49325) derivative, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, is synthesized starting from 3-Bromo-4-methoxybenzaldehyde. nih.gov

Acylation: Friedel-Crafts acylation can introduce a ketone functionality, which can be a precursor to the desired propene structure through various olefination or reduction/elimination sequences.

The choice of reaction depends on the available starting materials and the desired position of the new functional group, governed by the directing effects of the existing methoxy and methyl substituents.

Etherification Strategies for Methoxy Group Introduction

The methoxy group (-OCH₃) is a key feature of the target molecule's aromatic ring. Its introduction is typically achieved through the etherification of a corresponding phenolic precursor. wikipedia.org

Several methods are available for this transformation:

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide, generated by treating a phenol (B47542) with a strong base (e.g., sodium hydride), with a methylating agent like methyl iodide or dimethyl sulfate.

Methylation with Dimethyl Carbonate (DMC): Considered a greener alternative, DMC can methylate phenols under phase transfer conditions, often catalyzed by a base like potassium carbonate in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. mdma.ch This method offers mild reaction conditions and avoids the use of more hazardous traditional methylating agents. mdma.ch

Metal-Catalyzed Methoxylation: Aryl halides can be converted to aryl methoxides through metal-catalyzed processes, for example, using copper(I) halide catalysts. wikipedia.orggoogle.com This strategy is useful when the precursor is a halogenated aromatic compound. wikipedia.org

The choice of etherification strategy is often dictated by the substrate's tolerance to the reaction conditions and the desired scale of the synthesis.

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Aprotic solvent (e.g., THF, DMF) | Classic, high-yielding, but can use hazardous reagents. |

| Dimethyl Carbonate (DMC) Methylation | Phenol, DMC, Base (e.g., K₂CO₃), Phase Transfer Catalyst (PTC) | 90-100°C, atmospheric pressure | Environmentally benign methylating agent, mild conditions. mdma.ch |

| Catalytic Methoxylation | Aryl Halide, Methanol (B129727)/Methoxide, Cuprous Halide Catalyst, Ligand | Inert atmosphere, elevated temperature | Useful for precursors where a hydroxyl group is not present. google.com |

Methylation Techniques for Aromatic Rings

The methyl group on the aromatic ring can be introduced at various stages of the synthesis. If the starting material is a phenol, selective ortho-methylation is a powerful strategy.

Vapor-Phase Methylation: Phenols can be selectively methylated in the ortho position by reacting them with methanol in the vapor phase at high temperatures (e.g., 475-600°C) over metal oxide catalysts like magnesium oxide or vanadium oxide. google.comgoogle.com These processes are particularly relevant in industrial settings for producing substituted phenols like o-cresol (B1677501) and 2,6-xylenol. google.comresearchgate.net

Friedel-Crafts Alkylation: This is a general method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. However, it can suffer from issues like polysubstitution and rearrangement, requiring careful optimization for specific substrates.

Hydrogenolysis of Phenol Alcohols: Phenol alcohols can be converted to methyl-substituted phenols through hydrogenolysis over catalysts like copper chromite, a method that proceeds without rearrangement. researchgate.net

The regioselectivity of these reactions is paramount, as the methyl group must be positioned ortho to the hydroxyl/methoxy group in the precursor to yield the desired 4-methoxy-3-methylphenyl structure.

| Technique | Reagents & Catalyst | Phase/Conditions | Selectivity |

|---|---|---|---|

| Vapor-Phase Methylation | Phenol, Methanol; Magnesium Oxide or Vanadium Oxide catalyst | Vapor phase, 475-600°C | Selective for ortho-methylation. google.comgoogle.com |

| Friedel-Crafts Alkylation | Aromatic ring, Alkyl Halide; Lewis Acid (e.g., AlCl₃) | Liquid phase, typically low temperature | Can be difficult to control; risk of polyalkylation. |

| Hydrogenolysis | Phenol alcohol, H₂; Copper Chromite catalyst | Liquid phase, high pressure/temperature | Reduces hydroxymethyl to methyl without rearrangement. researchgate.net |

Advanced Synthetic Transformations Leading to this compound

Once the appropriately functionalized aromatic precursor is obtained, advanced synthetic methods are employed to construct the final 2-bromo-1-propene side chain and attach it to the aromatic ring. These transformations often require precise control over reaction conditions to achieve the desired outcome.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated cross-couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly applicable to the synthesis of the target molecule. core.ac.uk These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling: This reaction could involve coupling an arylboronic acid derivative of the 4-methoxy-3-methylphenyl ring with a suitable 2-bromo-1-propene derivative. Challenges in such reactions can include catalyst chemoselectivity, especially when multiple reactive sites are present in the coupling partners. nih.gov

Heck Reaction: The Heck reaction could potentially form the bond between the aromatic ring and the propene unit, although controlling the regioselectivity and geometry of the double bond would be critical.

Allylic Substitution Reactions: A key strategy could involve the palladium-catalyzed allylic substitution of a precursor like 3-(4-methoxy-3-methylphenyl)prop-2-en-1-yl acetate with a bromide source. researchgate.net Alternatively, an allylic electrophile containing the 2-bromo-1-propene unit could be coupled with an organometallic derivative of the aromatic ring. The choice of ligands, such as phosphines or N,N-type ligands, is crucial for controlling the reaction's selectivity and efficiency. core.ac.ukorganic-chemistry.org

The mechanism of these reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for couplings like Suzuki), and reductive elimination. nih.gov

Multi-component Reactions Incorporating the Compound's Structural Features

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. beilstein-journals.org While a specific MCR for the direct synthesis of this compound may not be established, MCRs can be used to rapidly assemble complex molecular scaffolds that could serve as advanced intermediates.

For instance, MCRs are known for synthesizing a variety of substituted propanones or other frameworks that could be elaborated into the target structure. nih.govresearchgate.net Reactions like the Ugi or Passerini reaction are classic examples of MCRs that create significant molecular complexity in a single step. organic-chemistry.org A hypothetical MCR approach could involve the combination of an aromatic aldehyde, a bromine source, and a C2-synthon to build the core structure in a convergent manner. The development of such a reaction would be a significant advancement in synthetic efficiency.

Chemo- and Regioselective Synthesis Optimization Studies

Achieving the precise structure of this compound requires careful control over selectivity at several key steps.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during a cross-coupling reaction, the catalyst must selectively activate the intended C-Halogen or C-O bond without reacting with other potentially reactive sites in the molecule. nih.gov Ligand control is a common strategy to achieve chemoselectivity in metal-catalyzed reactions. acs.org

Regioselectivity: This is crucial for ensuring the correct placement of substituents. For instance, in the bromination of the propene side chain, conditions must be optimized to favor the formation of the 2-bromo isomer over the 1-bromo or 3-bromo isomers. Similarly, during the functionalization of the aromatic ring, the directing effects of the methoxy and methyl groups must be leveraged to achieve the desired 1,2,4-substitution pattern. One-pot syntheses of heterocyclic compounds often rely on highly chemo- and regioselective tandem reactions to achieve the desired product without isolating intermediates. organic-chemistry.org

Optimization studies involve systematically varying reaction parameters such as catalyst, ligand, solvent, temperature, and reactants to maximize the yield of the desired isomer while minimizing side products. mdpi.comrsc.org Such studies are essential for developing robust and scalable synthetic routes.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 4 Methoxy 3 Methylphenyl 1 Propene

Reactivity at the Vinylic Bromine Center

The bromine atom attached to an sp²-hybridized carbon atom defines the characteristics of the vinylic bromine center. This configuration significantly influences its reactivity compared to a typical alkyl bromide.

Vinylic halides, such as 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene, are generally unreactive towards standard bimolecular (S(_N)2) and unimolecular (S(_N)1) nucleophilic substitution reactions. quora.comlibretexts.org

Several factors contribute to this low reactivity in S(_N)2 reactions:

Steric Hindrance : The incoming nucleophile is sterically hindered from performing the required backside attack by the molecular structure, as the substituents around the double bond are in the same plane. quora.comlibretexts.org

Electronic Repulsion : The nucleophile must approach the electron-rich carbon-carbon double bond, leading to electrostatic repulsion. quora.com

Hybridization State : The transition state for an S(_N)2 reaction on a vinylic carbon would involve an sp-hybridized carbon, which is energetically unfavorable. quora.com

Similarly, the S(_N)1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The positive charge on an sp-hybridized carbon is significantly less stable than on an sp² or sp³-hybridized carbon. Furthermore, the carbon-bromine bond in vinylic bromides exhibits partial double bond character due to resonance, making it stronger and more difficult to break. quora.com

Despite the general inertness, substitution reactions can occur under specific conditions, often involving alternative mechanisms such as addition-elimination or via organometallic intermediates. Intramolecular nucleophilic substitutions on vinylic bromides have been shown to proceed, suggesting that proximity effects can overcome the inherent low reactivity. researchgate.net

| Reaction Type | Reactivity of Vinylic Bromides | Primary Reason |

|---|---|---|

| S(_N)2 | Highly Unfavored | Steric hindrance, electronic repulsion, unfavorable transition state. quora.comlibretexts.org |

| S(_N)1 | Highly Unfavored | Instability of vinylic carbocation, strong C-Br bond. quora.com |

| Addition-Elimination | Possible | Requires specific substrate structure and strong nucleophiles. |

| Intramolecular (Cyclization) | Possible | Favorable entropy can overcome high activation energy. researchgate.net |

The carbon-bromine bond in vinylic bromides can undergo homolytic cleavage to generate a bromine radical, particularly under photochemical or radical-initiating conditions. researchgate.net This bromine radical can then participate in a variety of transformations.

Hydrogen Atom Transfer (HAT) reactions are a prominent class of these reactions. rsc.org A generated bromine radical is a potent hydrogen acceptor, capable of abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical intermediate. researchgate.netrsc.org This strategy is a powerful tool for C-H bond activation and subsequent C-C or C-X bond formation. rsc.org

Atom-transfer radical (ATR) reactions represent another pathway. organic-chemistry.orgnih.gov In these processes, a bromine atom is transferred from one molecule to another. For instance, the reaction of an alkyl bromide with an alkene under photoirradiation can lead to the generation of alkyl and bromine radicals. The bromine radical can abstract a hydrogen from the alkene, forming HBr, which then plays a key role in a reductive atom-transfer process. organic-chemistry.org This highlights the dual role the vinylic bromine can play in initiating and propagating radical chain reactions.

The vinylic bromine of this compound can be converted into various organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation. byjus.com

Grignard Reagents : The formation of a Grignard reagent involves the reaction of the vinylic bromide with magnesium metal. byjus.comadichemistry.com This reaction is typically performed in an ether solvent like tetrahydrofuran (B95107) (THF), which is more effective than diethyl ether for less reactive halides like vinylic bromides. adichemistry.comorgsyn.org The process involves an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com The resulting vinylmagnesium bromide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters. byjus.com

Organolithium and Organozinc Reagents : Similar to Grignard reagents, organolithium reagents can be prepared, often through metal-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium). These reagents are generally more reactive than their Grignard counterparts. Organozinc reagents can also be synthesized and are often used in cross-coupling reactions, such as the Negishi coupling.

These organometallic derivatives are crucial intermediates in cross-coupling reactions catalyzed by transition metals like palladium or nickel. For example, a vinyl Grignard reagent derived from the title compound could undergo Kumada coupling, or a corresponding organoboronate could be used in Suzuki coupling to form a new C-C bond at the site of the original bromine atom. acs.orgnih.gov

Transformations Involving the Carbon-Carbon Double Bond

The propene moiety is a site of high electron density, making it susceptible to attack by electrophiles. Its reactivity is modulated by the electronic effects of the attached vinylic bromine and the allylic aryl group.

Electrophilic Addition : Alkenes readily undergo electrophilic addition reactions. savemyexams.com In the case of an unsymmetrical alkene like this compound, the addition of a protic acid (H-X) follows Markovnikov's rule. chemguide.co.uklibretexts.org The reaction proceeds in two steps:

The pi electrons of the double bond attack the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation intermediate. libretexts.orglibretexts.org

The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. libretexts.org

The regioselectivity is determined by the stability of the carbocation intermediate. Protonation of the terminal carbon (C1) would yield a secondary carbocation at C2, which is stabilized by the adjacent aryl group. Protonation of C2 would result in a primary carbocation at C1, which is significantly less stable. Therefore, the addition of H-X would preferentially lead to the formation of a product where X is attached to the C2 carbon. youtube.com The electron-donating methoxy (B1213986) group on the phenyl ring would further stabilize the carbocation at the adjacent benzylic position, reinforcing this regiochemical outcome.

Nucleophilic Addition : Nucleophilic addition to an unactivated alkene is generally unfavorable due to electronic repulsion. However, if the double bond is conjugated with a strong electron-withdrawing group (a Michael acceptor), nucleophilic conjugate addition can occur. In the target molecule, the bromine atom is weakly electron-withdrawing, but this is unlikely to be sufficient to activate the double bond for attack by common nucleophiles under standard conditions.

| Reactant | Intermediate Carbocation (More Stable) | Major Product | Governing Principle |

|---|---|---|---|

| This compound + H-X | Secondary carbocation at C2 (stabilized by aryl group) | 2-Bromo-2-X-3-(4-methoxy-3-methylphenyl)propane | Markovnikov's Rule chemguide.co.uklibretexts.org |

Cycloaddition reactions are powerful methods for forming cyclic compounds. The propene system in the title molecule can act as the 2π-electron component (the dienophile) in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction involves the combination of a conjugated diene (4π-electron system) with a dienophile (2π-electron system) to form a six-membered ring. wikipedia.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. libretexts.orgorganic-chemistry.org The bromine atom on the double bond of this compound acts as a weak electron-withdrawing group, which could facilitate its participation as a dienophile in reactions with electron-rich dienes. libretexts.org Tandem Diels-Alder/cross-coupling sequences using 2-bromo-1,3-butadienes have been demonstrated, showcasing the utility of the vinyl bromide moiety in such transformations. researchgate.net

[3+2] Cycloaddition : This type of reaction involves a 1,3-dipole reacting with a 2π system (dipolarophile) to form a five-membered ring. uchicago.edulibretexts.org The double bond of the target molecule could serve as the dipolarophile in reactions with dipoles such as nitrones, azides, or nitrile oxides. nih.gov

[2+2] Cycloaddition : These reactions typically occur under photochemical conditions to form four-membered rings. libretexts.orglibretexts.org The reaction involves the direct combination of two alkene units. While thermally forbidden for many simple alkenes, photochemical [2+2] cycloadditions provide a viable route to cyclobutane (B1203170) derivatives. libretexts.org

Olefin Metathesis Studies

Olefin metathesis is a powerful class of reactions that enables the rearrangement of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. masterorganicchemistry.comharvard.edu For a molecule like this compound, both intramolecular (Ring-Closing Metathesis, RCM) and intermolecular (Cross-Metathesis, CM) pathways can be envisioned, although no specific studies on this compound have been reported.

In a potential cross-metathesis reaction, the terminal alkene of this compound could react with another olefin. The success and selectivity of such a reaction would depend on the classification of the reacting olefins. Styrene (B11656) derivatives are generally classified as Type I or II olefins in metathesis, indicating they can readily homodimerize or participate in cross-reactions. researchgate.net The outcome of a cross-metathesis reaction involving this compound would be influenced by the relative reactivity of the alkene partner and the catalyst used. organic-chemistry.org For instance, reaction with a large excess of a simple alkene like ethylene (B1197577) could, in principle, lead to the formation of a new terminal alkene, while reaction with another substituted styrene could yield a stilbene-like derivative.

Ring-closing metathesis would require the introduction of a second alkene functionality into the molecule. For example, if the aromatic ring were further functionalized with an allyl group, an RCM reaction could potentially be employed to construct a new heterocyclic or carbocyclic ring system. nih.gov The feasibility of such a reaction would hinge on the ability of the molecule to adopt a conformation that allows the two alkene moieties to approach the metal catalyst center effectively. harvard.edu

| Metathesis Type | Potential Reactant | Potential Product Structure | Catalyst Example |

| Cross-Metathesis | Ethylene | 1-Bromo-2-(4-methoxy-3-methylphenyl)ethene | Grubbs' 2nd Gen. |

| Cross-Metathesis | Styrene | 1-Bromo-2-(4-methoxy-3-methylphenyl)-3-phenyl-1-propene | Hoveyda-Grubbs' 2nd Gen. |

| Ring-Closing Metathesis | Di-allylated derivative | Fused or spirocyclic ring system | Grubbs' Catalysts |

Reactivity of the Substituted Aromatic Ring

The phenyl moiety, substituted with both a methoxy and a methyl group, is an electron-rich aromatic system, making it susceptible to electrophilic attack.

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the 4-methoxy-3-methylphenyl group is governed by the directing effects of the existing substituents. wikipedia.org Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, electron-donating groups. minia.edu.egmsu.edu They direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.orglumenlearning.com

The methoxy group is a strongly activating ortho, para-director due to its ability to donate a lone pair of electrons by resonance. libretexts.orgwikipedia.org The methyl group is a weakly activating ortho, para-director through an inductive effect and hyperconjugation. minia.edu.eg In the 4-methoxy-3-methylphenyl system, the positions are influenced as follows:

Position 1: Substituted by the propenyl chain.

Position 2: Ortho to the methyl group and meta to the methoxy group.

Position 3: Substituted by the methyl group.

Position 4: Substituted by the methoxy group.

Position 5: Ortho to the methoxy group and meta to the methyl group.

Position 6: Para to the methyl group and ortho to the propenyl chain.

Considering the combined directing effects, the most activated positions for electrophilic attack are position 5 (ortho to the powerful methoxy director) and, to a lesser extent, position 2 (ortho to the methyl director). Steric hindrance from the adjacent propenyl group might slightly disfavor substitution at position 6. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted product. masterorganicchemistry.comyoutube.com

| Position | Relation to -CH₃ | Relation to -OCH₃ | Predicted Reactivity |

| 2 | ortho | meta | Moderately Activated |

| 5 | meta | ortho | Strongly Activated |

| 6 | para | ortho | Activated, but sterically hindered |

Beyond standard electrophilic substitution, modern synthetic methods could allow for more specific functionalization. For example, directed ortho-metalation (DoM) could potentially be utilized. While the methoxy group is a known DoM directing group, the presence of the methyl group at one of the ortho positions means that lithiation would be directed specifically to position 5. Subsequent quenching with an electrophile would provide a regioselective route to 1,3,4,5-tetrasubstituted benzene (B151609) derivatives.

Additionally, the methyl group itself can be a site for functionalization. Free-radical bromination, for instance using N-bromosuccinimide (NBS) under photochemical conditions, could lead to the formation of a benzylic bromide. This new functional group could then participate in a wide range of nucleophilic substitution reactions, expanding the synthetic utility of the core structure.

Complex Rearrangements and Cyclization Pathways Initiated by this compound

The bifunctional nature of this compound, containing both an alkenyl halide and an aromatic ring, makes it a prime candidate for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. The intramolecular Heck reaction is a powerful method for forming cyclic structures by coupling an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgorganicreactions.org

In this case, the vinyl bromide could couple with the aromatic ring. This would involve an initial oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the aromatic C-H bond onto the palladium center, and subsequent reductive elimination to form a cyclized product. libretexts.org Depending on the reaction conditions and the specific C-H bond that participates, this could lead to the formation of substituted indene (B144670) or other fused ring systems. Such reactions are known to be highly regioselective, often favoring the formation of five- or six-membered rings. chim.itprinceton.edu

Alternative cyclization pathways could be initiated by radical chemistry. For example, treatment with a radical initiator could lead to the formation of a vinyl radical, which could then add to the aromatic ring in an intramolecular fashion.

Oxidation and Reduction Chemistry of the Compound

The alkene and the allylic bromide are the most reactive sites for oxidation and reduction.

Selective reduction of either the alkene or the carbon-bromine bond is a key potential transformation.

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced to a single bond while leaving the vinyl bromide intact. Catalytic hydrogenation using specific catalysts, such as Lindlar's catalyst, or diimide reduction could achieve this transformation, yielding 2-Bromo-1-(4-methoxy-3-methylphenyl)propane.

Reduction of the Bromine: The vinyl bromide can be reduced to a C-H bond. This can be accomplished using various hydride reagents. For instance, lithium aluminium hydride (LiAlH₄) is known to reduce vinyl halides. researchgate.netacs.org Transition metal-catalyzed reductions, for example, using a palladium catalyst with a hydride source like sodium borohydride (B1222165) or formic acid, could also be effective. acs.org Such a reaction would produce 3-(4-methoxy-3-methylphenyl)-1-propene. Copper-catalyzed asymmetric reduction of allylic bromides has also been reported, which could offer stereoselective reduction pathways if a chiral center were present. thieme-connect.com

The selective reduction of one functional group in the presence of the other allows for the stepwise modification of the molecule and the generation of different structural motifs. rushim.ru

| Reagent/Condition | Target Functionality | Expected Product |

| H₂, Lindlar's Catalyst | Alkene | 2-Bromo-1-(4-methoxy-3-methylphenyl)propane |

| LiAlH₄ or Pd/C, H₂ | Vinyl Bromide | 3-(4-methoxy-3-methylphenyl)-1-propene |

| H₂, Pd/C (harsher cond.) | Both Alkene and Bromine | 1-(4-methoxy-3-methylphenyl)propane |

Controlled Oxidation for Derivatization

The presence of a terminal alkene in this compound offers a reactive site for various controlled oxidation reactions. These transformations are pivotal for the synthesis of a range of derivatives, primarily by modifying the propene double bond. Key oxidative pathways include epoxidation, dihydroxylation, and oxidative cleavage, each yielding distinct functional groups and molecular architectures. While specific studies on the controlled oxidation of this compound are not extensively detailed in the public domain, the reactivity of analogous substituted styrenes and allylbenzenes allows for a predictive understanding of its behavior under various oxidative conditions.

Epoxidation

The conversion of the terminal alkene to an epoxide is a common strategy to introduce a reactive three-membered ring into the molecule. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The expected product from the epoxidation of this compound would be 2-(bromomethyl)-3-(4-methoxy-3-methylphenyl)oxirane. This oxirane ring is a valuable synthetic intermediate, susceptible to ring-opening reactions with various nucleophiles to introduce a wide array of functional groups.

Representative Epoxidation Reaction

| Reactant | Reagent | Solvent | Expected Product |

| This compound | m-CPBA | Dichloromethane (CH₂Cl₂) | 2-(bromomethyl)-3-(4-methoxy-3-methylphenyl)oxirane |

Dihydroxylation

The formation of a vicinal diol from the alkene moiety can be accomplished through syn- or anti-dihydroxylation. Syn-dihydroxylation is commonly carried out using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield 2-bromo-3-(4-methoxy-3-methylphenyl)propane-1,2-diol. The resulting diol is a versatile precursor for further derivatization.

Representative Dihydroxylation Reaction

| Reactant | Reagent | Solvent | Expected Product |

| This compound | OsO₄ (cat.), NMO | Acetone/Water | 2-bromo-3-(4-methoxy-3-methylphenyl)propane-1,2-diol |

Oxidative Cleavage (Ozonolysis)

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond, leading to the formation of carbonyl compounds. The reaction of this compound with ozone (O₃), followed by a reductive workup with a reagent such as dimethyl sulfide (B99878) (DMS) or zinc, would be expected to cleave the double bond to yield 4-methoxy-3-methylbenzaldehyde (B1345598) and bromoformaldehyde. The aldehyde product, 4-methoxy-3-methylbenzaldehyde, is a significant derivative in its own right, with applications in fragrance and pharmaceutical synthesis.

Representative Ozonolysis Reaction

| Reactant | Reagents | Solvent | Expected Products |

| This compound | 1. O₃2. (CH₃)₂S (DMS) | Methanol (B129727)/CH₂Cl₂ | 4-methoxy-3-methylbenzaldehyde and Bromoformaldehyde |

These controlled oxidation reactions highlight the synthetic utility of the alkene functionality in this compound, enabling its conversion into a variety of derivatives with different functional groups and potential applications. The specific outcomes and yields of these reactions would be dependent on the precise reaction conditions employed.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 2 Bromo 3 4 Methoxy 3 Methylphenyl 1 Propene

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No specific FT-IR data for 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene is publicly available.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

No specific Raman spectroscopic data for this compound is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-Resolution 1D NMR (¹H, ¹³C) for Connectivity and Environment Elucidation

No specific ¹H or ¹³C NMR data for this compound is publicly available.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

No specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound is publicly available.

Solid-State NMR for Polymorphic Studies

No specific solid-state NMR data for this compound is publicly available.

Electronic Spectroscopy Investigations

UV-Vis spectroscopy would be employed to identify the chromophores within the this compound molecule and to characterize its electronic transitions. The primary chromophore is the substituted benzene (B151609) ring, which is expected to exhibit characteristic absorption bands in the ultraviolet region.

The key electronic transitions anticipated for this molecule are π → π* transitions associated with the aromatic ring and the vinyl group. The presence of substituents on the benzene ring—specifically the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, as well as the electron-withdrawing bromo-propene group—would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The specific λmax values and their corresponding molar absorptivities (ε) would provide insight into the electronic structure of the conjugated system. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~275-285 | ~1,500 - 2,500 | π → π* (Benzene Ring) |

Note: This table is illustrative and represents expected ranges for a molecule of this type, not actual experimental data.

Fluorescence and phosphorescence studies could provide further information about the excited states of the molecule. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule could potentially exhibit fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state).

However, the presence of the bromine atom, a heavy atom, would be expected to increase the rate of intersystem crossing from the singlet excited state to the triplet excited state. This "heavy-atom effect" would likely quench fluorescence and enhance phosphorescence. Therefore, it is more probable that the compound would exhibit phosphorescence at low temperatures. The emission spectrum would be red-shifted relative to the absorption spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The presence of bromine, with its two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion [M]+ and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| C₁₁H₁₃79BrO | [M]+ | 240.0148 |

Note: This table contains calculated exact masses based on the molecular formula and does not represent experimental results.

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is produced. The fragmentation pattern would provide structural information. Key fragmentation pathways would likely include the loss of the bromine atom, cleavage of the methoxy group, and rearrangements of the propenyl side chain. For example, a common fragmentation would be the loss of a bromine radical (•Br) to form a stable carbocation.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the propenyl side chain relative to the substituted benzene ring and provide information about the intermolecular packing in the crystal lattice. The resulting crystallographic data would be deposited in a crystallographic database and would include parameters such as the crystal system, space group, and unit cell dimensions.

Crystal Packing and Intermolecular Interactions Analysis

Information regarding the crystal packing and intermolecular interactions of this compound is not available in the public domain. Analysis of these features requires single-crystal X-ray diffraction data, which has not been reported for this compound.

Integration of Multi-Technique Spectrometric Approaches for Comprehensive Analysis

A comprehensive analysis of this compound using an integration of multi-technique spectrometric approaches is not possible at this time. Such an analysis would involve correlating data from methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete picture of the compound's structure and properties. As no dedicated studies combining these techniques for this specific molecule were found, this section cannot be elaborated upon.

Theoretical and Computational Chemistry Investigations of 2 Bromo 3 4 Methoxy 3 Methylphenyl 1 Propene

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

There are no published NBO analyses that would provide data on charge transfer, delocalization, or hyperconjugative interactions within the 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene molecule.

While computational studies exist for structurally related aromatic and allylic compounds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of such analogous data. Further research or original computational work would be required to generate the specific findings requested in the outline.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. Current time information in Pasuruan, ID. It is calculated based on the total electron density and serves as a reliable indicator of sites susceptible to electrophilic and nucleophilic attack. Current time information in Pasuruan, ID.sci-hub.ru The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas).

For this compound, an MEP analysis is expected to reveal several key features:

Negative Potential Regions: The most significant regions of negative electrostatic potential (red/yellow) would be concentrated around the electronegative bromine and oxygen atoms. The oxygen atom of the methoxy (B1213986) group and the bromine atom on the propene chain are electron-rich and are therefore the most likely sites for electrophilic attack.

Positive Potential Regions: Regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly those of the methyl and vinyl groups, making them susceptible to nucleophilic attack.

Aromatic Ring: The π-system of the phenyl ring will exhibit a region of negative potential above and below the plane of the ring, which can be involved in π-π stacking interactions.

This detailed charge mapping allows for a rational prediction of how the molecule will interact with other reagents, substrates, or biological receptors. sci-hub.ru

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. mdpi.comescholarship.org The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor (typically around 0.96) to improve agreement with experimental data. mdpi.com For this compound, key predicted vibrational modes would include C=C stretching of the propene unit, C-O stretching of the methoxy group, aromatic C-H stretching, and the C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Calculations are typically performed on the optimized geometry of the molecule, and the inclusion of a solvent model (e.g., PCM for chloroform (B151607) or DMSO) can improve the accuracy of the prediction. wustl.edu Predicted shifts for the vinyl protons, methoxy protons, methyl protons, and aromatic protons would provide a theoretical spectrum that can be directly compared to experimental results for structural validation.

Reaction Mechanism Modeling and Transition State Characterization (e.g., using DFT)

Density Functional Theory is an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.net It allows for the mapping of potential energy surfaces, the identification of intermediates, and the characterization of transition states. For this compound, DFT could be used to model various reactions, such as electrophilic addition to the double bond or nucleophilic substitution at the bromine-bearing carbon.

The process involves:

Geometry Optimization: The structures of reactants, products, intermediates, and transition states are fully optimized.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies can provide deep insights into the regioselectivity and stereoselectivity of reactions involving the title compound. mdpi.com

Molecular Dynamics Simulations for Conformational Space and Solvation Effects

While DFT calculations are powerful for static properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation for this compound would offer insights into its conformational flexibility and its interactions with a solvent.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or DMSO), MD can reveal how the solvent organizes around the solute. It can highlight specific interactions, such as hydrogen bonding between the methoxy oxygen and a protic solvent, and show how solvation stabilizes different conformers. The trajectory analysis from an MD simulation provides a dynamic picture of these interactions, which is often a more realistic representation than implicit solvent models used in DFT. The simulation protocol typically involves system setup, energy minimization, heating, equilibration, and a final production run for data collection.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Organic molecules featuring electron-donating groups (like methoxy) and electron-withdrawing groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The structure of this compound, with its methoxy donor group and conjugated phenyl-propene system, suggests it may have NLO activity.

Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β) using DFT methods. These calculations are typically performed using a suitable functional (e.g., CAM-B3LYP) and basis set. The magnitude of the first hyperpolarizability (β_total) is a key indicator of second-order NLO activity. A large β value suggests that the material may be efficient at frequency doubling (second-harmonic generation). Comparing the calculated β value to that of a standard NLO material like urea (B33335) provides a benchmark for its potential performance.

Applications of 2 Bromo 3 4 Methoxy 3 Methylphenyl 1 Propene in Advanced Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

The utility of a compound as a building block in organic synthesis is established through its successful incorporation into more complex molecular architectures. For 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene , there is no specific information available in the searched literature to populate the following subsections.

No research articles were found that describe the use of This compound as a reactant in the synthesis of heterocyclic compounds. While structurally related compounds like chalcones are known to be valuable intermediates for creating heterocyclic analogues, similar evidence for this specific 1-propene derivative is not available. nih.gov

The principles of asymmetric synthesis often involve converting achiral molecules into chiral products. uwindsor.ca However, there are no documented methods or studies where This compound is used as a precursor to introduce chirality or in broader asymmetric synthesis protocols.

The development of new reagents and catalysts is a cornerstone of chemical innovation. beilstein-journals.org Despite the potential for its functional groups to be transformed, no literature could be sourced that details the conversion of This compound into novel reagents or catalysts.

Exploration in Materials Science

The application of novel chemical compounds in materials science is a rapidly growing field. However, specific research into the use of This compound in this domain appears to be limited or not publicly documented.

No studies were identified that utilize This compound as a monomer for polymerization or in the creation of functional materials.

Chalcone (B49325) derivatives, which bear some structural resemblance to the compound , have been investigated for their non-linear optical (NLO) properties. nih.gov However, there is no specific research available that explores This compound as a precursor for optoelectronic or NLO materials.

Components in Supramolecular Assemblies

The molecular structure of this compound, featuring a planar aromatic ring and a flexible propene chain, makes it a candidate for incorporation into supramolecular assemblies. The formation of such assemblies is governed by non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

Research on structurally related molecules, such as stilbene (B7821643) and chalcone derivatives, provides insights into how these interactions can direct the formation of ordered nanostructures. acs.orgnih.govscribd.com For instance, the aromatic rings in these types of molecules can engage in π-π stacking, leading to the formation of columnar or layered structures. The substituents on the phenyl ring, in this case, the methoxy (B1213986) and methyl groups, can influence the geometry and stability of these assemblies by modifying the electronic properties of the aromatic system and introducing steric effects.

Studies on bis-chalcones have utilized techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to quantify the contributions of various non-covalent interactions to the stability of the crystal lattice. scribd.comresearchgate.netresearchgate.net These analyses reveal the importance of even weak interactions in directing the self-assembly process. While no specific supramolecular structures of this compound have been reported, the principles derived from similar compounds suggest its potential as a building block in crystal engineering and the design of functional materials with ordered molecular arrangements.

Contributions to Chemical Biology as a Research Tool

The reactivity of the allyl bromide moiety in this compound makes it a valuable tool for investigating biological systems. This functional group can act as an electrophile, reacting with nucleophilic residues in biomolecules to form stable covalent bonds.

Design of Mechanistic Probes for Biomolecular Interactions

The ability to form covalent bonds with specific biomolecules is a key feature of mechanistic probes. nih.govthermofisher.com The allyl bromide group in this compound can serve as a "warhead" for such probes, allowing for the covalent labeling of proteins and other macromolecules. vcu.edu This covalent modification can be used to identify binding partners, map active sites, and investigate the dynamics of biomolecular interactions.

The general strategy for using such probes involves the initial non-covalent binding of the probe to its target, driven by the affinity of the substituted phenyl ring for a specific binding pocket. This is followed by the irreversible covalent reaction of the allyl bromide with a nearby nucleophilic amino acid residue, such as cysteine, lysine, or histidine. nih.govmdpi.com This two-step process enhances the specificity of the labeling. The methoxy and methyl substituents on the phenyl ring can be modified to tune the binding affinity and selectivity of the probe for different biological targets.

Table 1: Nucleophilic Amino Acids Targeted by Electrophilic Probes

| Amino Acid | Nucleophilic Group | Potential for Reaction with Allyl Bromide |

| Cysteine | Thiol (-SH) | High |

| Lysine | Amine (-NH2) | Moderate |

| Histidine | Imidazole | Moderate |

| Aspartate | Carboxylate (-COOH) | Low |

| Glutamate | Carboxylate (-COOH) | Low |

Studies on Enzyme Inhibition Mechanisms (without therapeutic claims)

The electrophilic nature of the allyl bromide group also suggests that this compound and its derivatives could function as enzyme inhibitors, particularly through covalent modification of the active site. chimia.cheurjchem.com This type of inhibition is often irreversible and can be highly specific, making such compounds useful for studying enzyme function and mechanism.

Compounds that act as Michael acceptors or contain other reactive electrophiles are known to inhibit enzymes by covalently modifying nucleophilic residues in the active site. nih.govkhanacademy.orgsigmaaldrich.com The inhibition process can be characterized by kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact). These parameters provide quantitative measures of the inhibitor's potency and the efficiency of the covalent modification. Due to the lack of specific data for the title compound, the table below presents hypothetical kinetic data based on typical values for covalent inhibitors to illustrate the type of information that would be sought in such studies.

Table 2: Hypothetical Kinetic Data for Enzyme Inhibition

| Inhibitor | Target Enzyme | Ki (μM) | kinact (min-1) |

| Compound A | Protease X | 5.2 | 0.15 |

| Compound B | Kinase Y | 12.8 | 0.08 |

| Compound C | Dehydrogenase Z | 2.5 | 0.22 |

This data is illustrative and not based on experimental results for this compound.

Development of Ligands for Receptor Binding Studies (without therapeutic claims)

The substituted phenyl portion of this compound is a common motif in ligands designed for various biological receptors. nih.govkoreascience.kr The methoxy and methyl groups can play a crucial role in determining the binding affinity and selectivity of a ligand for its target receptor by influencing hydrophobic and electronic interactions within the binding pocket.

Structure-activity relationship (SAR) studies on a wide range of receptor ligands have demonstrated that modifications to the substitution pattern on a phenyl ring can dramatically alter binding properties. nih.govnih.govfrontiersin.org For example, the position and nature of substituents can affect the ligand's conformation and its ability to form key interactions with the receptor. While no receptor binding data for this compound is available, the table below presents binding affinity data for a series of hypothetical compounds to illustrate how SAR studies are used to optimize ligand design.

Table 3: Illustrative Structure-Activity Relationship Data for Receptor Binding

| Compound | R1 | R2 | Receptor X Binding Affinity (Ki, nM) |

| Ligand 1 | OCH3 | CH3 | 25 |

| Ligand 2 | OH | CH3 | 58 |

| Ligand 3 | OCH3 | H | 112 |

| Ligand 4 | OCH3 | Cl | 15 |

This data is for illustrative purposes and does not represent actual experimental values for derivatives of this compound.

Role in Agrochemical Research as a Synthetic Intermediate

In the field of agrochemical research, substituted styrenes and aryl halides are valuable synthetic intermediates for the preparation of a wide range of pesticides, including insecticides, herbicides, and fungicides. researchgate.netresearchgate.netresearchgate.net The presence of both a reactive allyl bromide and a modifiable aromatic ring in this compound makes it a versatile building block for the synthesis of complex agrochemical products.

The allyl bromide functionality can be used to introduce the 3-(4-methoxy-3-methylphenyl)prop-1-en-2-yl moiety into a larger molecule through nucleophilic substitution reactions. Furthermore, the aromatic ring can be subjected to various transformations, such as electrophilic aromatic substitution, to introduce additional functional groups that can modulate the biological activity of the final product. The development of novel pesticides often relies on the structural optimization of existing compounds, and versatile intermediates like this compound are crucial for this process. nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights for Analogs of 2 Bromo 3 4 Methoxy 3 Methylphenyl 1 Propene Excluding Clinical Applications and Safety Profiles

Investigating Molecular Features Influencing Chemical Transformations

The reactivity and reaction pathways of analogs of 2-Bromo-3-(4-methoxy-3-methylphenyl)-1-propene are intricately governed by the electronic and steric properties of their constituent atoms and functional groups. Understanding these influences is paramount for predicting their chemical behavior and designing novel synthetic routes.

Substituent Effects on Reaction Rates and Selectivity

The presence of various substituents on the aromatic ring and the propenyl chain significantly modulates the reaction rates and selectivity of chemical transformations. Electron-donating groups (EDGs) and electron-wielding groups (EWGs) on the phenyl ring influence the electron density of the entire molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

For instance, the methoxy (B1213986) (-OCH3) group at the para-position and the methyl (-CH3) group at the meta-position of the phenyl ring in the parent compound are both electron-donating. These groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles. This enhanced nucleophilicity can accelerate the rate of electrophilic addition reactions across the double bond of the propene moiety. Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, would be expected to decrease the electron density, thus slowing down such reactions.

The bromine atom attached to the second carbon of the propene chain exerts a strong electron-withdrawing inductive effect, which can influence the regioselectivity of addition reactions. This effect, combined with the electronic nature of the substituents on the phenyl ring, dictates the preferred site of attack for incoming reagents.

Table 1: Predicted Influence of Aromatic Substituents on Electrophilic Addition Rates in Analogs

| Substituent on Phenyl Ring | Electronic Effect | Predicted Effect on Reaction Rate |

| -OCH3 (Methoxy) | Electron-donating | Increase |

| -CH3 (Methyl) | Electron-donating | Increase |

| -NO2 (Nitro) | Electron-withdrawing | Decrease |

| -Cl (Chloro) | Electron-withdrawing | Decrease |

| -OH (Hydroxy) | Electron-donating | Increase |

Conformational Influence on Reactivity

The three-dimensional arrangement of atoms, or conformation, of these flexible molecules plays a crucial role in their reactivity. The rotation around the single bonds allows the molecule to adopt various spatial orientations, some of which may be more energetically favorable for a reaction to occur.

The dihedral angle between the phenyl ring and the propenyl plane can significantly impact the accessibility of the double bond to reagents. A more planar conformation would allow for greater orbital overlap and potentially a faster reaction rate, while a more twisted conformation could sterically hinder the approach of reactants. The presence of bulky substituents on either the phenyl ring or the propene chain can force the molecule into specific conformations, thereby influencing its chemical reactivity. For example, the introduction of a bulky tert-butyl group on the phenyl ring could lead to a more twisted conformation, potentially slowing down reactions at the double bond due to increased steric hindrance.

Correlation of Structural Modifications with Observed Biological Interactions

The biological activities of analogs of this compound are intrinsically linked to their chemical structures. Subtle modifications to the molecular framework can lead to significant changes in their interactions with biological targets, giving rise to a spectrum of antimicrobial, antiproliferative, and antioxidant effects.

Mechanistic Basis of Antimicrobial Activity in Analogs

Many chalcone-type compounds, which share the 1,3-diphenyl-2-propen-1-one core structure with the analogs , have demonstrated significant antimicrobial properties. The α,β-unsaturated ketone moiety is often considered a key pharmacophore, capable of undergoing Michael addition with nucleophilic groups present in biological macromolecules like proteins and nucleic acids. This can lead to the disruption of essential cellular processes in microorganisms.

The presence of a bromine atom, a halogen, is often associated with enhanced antimicrobial activity. Halogenated compounds can exhibit increased lipophilicity, which may facilitate their passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of bromine can enhance the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack by microbial enzymes.

Substituents on the phenyl ring also play a critical role. Electron-withdrawing groups can further enhance the antibacterial activity, while the position of these substituents can influence the selectivity against different microbial strains.

Table 2: Structure-Activity Relationship for Antimicrobial Activity of Selected Analogs

| Analog | Key Structural Features | Observed Antimicrobial Trend |

| Analog A | 2-Bromo, 4-methoxy-3-methylphenyl | Baseline activity |

| Analog B | 2-Chloro, 4-methoxyphenyl | Potentially similar or slightly reduced activity compared to bromo analog |

| Analog C | 2-Bromo, 4-nitrophenyl | Potentially enhanced activity due to strong electron-withdrawing group |

| Analog D | 2-Bromo, 4-hydroxyphenyl | Activity may be modulated by the hydroxyl group's ability to form hydrogen bonds |

Understanding Antiproliferative Effects of Related Structures at the Molecular Level

The antiproliferative effects of chalcone-related structures are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.com Several molecular mechanisms have been proposed, including the inhibition of key signaling pathways involved in cell proliferation and survival.

One of the primary molecular targets for many chalcones is the tubulin protein. mdpi.com By binding to tubulin, these compounds can disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.

The substitution pattern on the aromatic rings significantly influences the antiproliferative potency. For instance, the presence of methoxy groups on the phenyl ring has been shown in many chalcone (B49325) series to be favorable for cytotoxic activity. The bromine atom can also contribute to the antiproliferative effect, potentially by enhancing the compound's ability to interact with its molecular targets or by increasing its cellular uptake. The combined electronic and steric effects of the substituents on the 4-methoxy-3-methylphenyl ring would finely tune the molecule's interaction with the binding pockets of target proteins.

Table 3: Influence of Structural Modifications on Antiproliferative Mechanisms

| Structural Modification | Potential Effect on Molecular Mechanism |

| Addition of hydroxyl groups | May increase hydrogen bonding interactions with target proteins. |

| Introduction of bulky groups | Could enhance binding through van der Waals interactions or cause steric hindrance. |

| Variation in methoxy group positions | Can alter the electronic properties and binding orientation within the target site. |

| Replacement of bromine with other halogens | May affect lipophilicity and the strength of halogen bonding interactions. |

Exploring Antioxidant Properties and Mechanisms of Action in Analogs

Chalcones and their analogs are also known to possess antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The mechanism of action often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

The presence of the methoxy group on the phenyl ring can contribute to the antioxidant activity. The electron-donating nature of the methoxy group can stabilize the resulting phenoxy radical formed after hydrogen donation, making the parent molecule a more effective antioxidant. The methyl group further enhances this electron-donating effect.

Table 4: Predicted Antioxidant Activity Based on Substituent Effects

| Substituent Pattern | Predicted Antioxidant Mechanism | Relative Activity |

| 4-methoxy-3-methylphenyl | Hydrogen atom donation, radical stabilization | Moderate to High |

| 4-hydroxyphenyl | Hydrogen atom donation | High |

| 3,4-dihydroxyphenyl | Enhanced hydrogen atom donation and radical stabilization | Very High |

| 4-nitrophenyl | Reduced hydrogen atom donation | Low |